molecular formula C12H13N3O2 B1290541 ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 866837-96-9

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B1290541
CAS RN: 866837-96-9
M. Wt: 231.25 g/mol
InChI Key: SRDSLLHGDLOTGF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, also known as 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester, is a type of pyrazole compound that is used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid that is soluble in ethanol and methanol, and has a melting point of approximately 177-179 degrees Celsius. This compound is often used in the synthesis of other compounds due to its reactivity and stability. In addition, it is also used to study the biochemical and physiological effects of pyrazole compounds on cells and tissues.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate derivatives have been investigated for their potential analgesic and anti-inflammatory activities. In a study synthesizing a series of these derivatives, one compound, in particular, showed significant analgesic and anti-inflammatory effects, comparable to standard drugs, with mild ulcerogenic potential (Gokulan et al., 2012).

Synthesis of Pyrazolopyridinones

Selective cyclocondensation of this compound with 1,3-dicarbonyl compounds leads to the formation of pyrazolopyridinones. These compounds have potential applications in chemical synthesis and may be useful in creating various novel chemical structures (Lebedˈ et al., 2012).

Auxin Activities and Antiblastic Properties

Research into pyrazole carboxylic acid derivatives has revealed some degree of auxin activity, important in plant growth and development. However, these activities are not high, and some compounds exhibit antiblastic properties to wheat gemma (Yue et al., 2010).

Crystal Structure Analysis

The crystal structure of various derivatives of this compound has been analyzed, providing insights into the molecular geometry and potential interactions in these compounds. Such studies are crucial for understanding the physical and chemical properties of these substances (Kumar et al., 2018).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel, a significant application in industrial processes. One study demonstrated that these compounds effectively inhibit corrosion, offering practical applications in metal protection and preservation (Dohare et al., 2017).

Antiglaucoma Activity

Synthesis of pyrazole carboxylic acid derivatives has been explored for their potential antiglaucoma activity. Some novel amides synthesized from these derivatives showed promising results in inhibiting carbonic anhydrase isoenzymes, suggesting a potential therapeutic application in glaucoma treatment (Kasımoğulları et al., 2010).

Synthesis of Heterocycles

This compound serves as a key intermediate in synthesizing various heterocycles, demonstrating its versatility in organic synthesis. These heterocycles have potential applications in pharmaceutical and chemical industries (Gangurde et al., 2014).

Safety and Hazards

While the specific safety and hazards of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate are not mentioned in the search results, similar compounds like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate and similar compounds involve the development of new synthetic methodologies, expanding their structural diversity, and exploring their applications in various fields of science .

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent agonist of GPR109b, a receptor involved in lipid metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses and metabolic regulation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, its interaction with GPR109b can result in the downregulation of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions allows it to bind effectively to its target sites, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of inflammation and metabolic disorders .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as anti-inflammatory and metabolic regulation. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy by ensuring that it reaches the appropriate sites of action within the cell.

properties

IUPAC Name

ethyl 5-amino-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDSLLHGDLOTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635256
Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866837-96-9
Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyl hydrazine (2.94 ml, 0.03 moles) was dissolved in water (50 ml) in a 500 ml beaker. Concentrated H2SO4 (1.63 ml, 0.03 mole) was added drop-wise using a pipette while cooling with ice water bath. This phenyl hydrazine solution was then added to a stirred solution of sodium ethyl cyanopyruvate (5.37 g, 0.03 mole) in 70 ml of chloroform in a 500 ml round bottom flask at room temperature. Stirring was maintained for about 24 hrs and the reaction was monitored by LCMS. After the completion of reaction, the organic layer was separated and the aqueous layer was extracted with CHCl3 (2×150 ml). The combined organic layer was then washed with saturated NaHCO3 (1×100 ml), dried over sodium sulfate. Removal of solvent provided a viscous oil which was mainly non-cyclized hydrazone. The crude product was dissolved in minimum amount of dry EtOH (15 ml) and the mixture was heated in sealed tube at 120-150° C. for overnight. After the completion of reaction, ethanol was evaporated in vacuo to give crude product, which was purified by column chromatography eluting with Hexanes/Ethyl Acetate=9/1 to 1/1 to give 5.54 g of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (yield: 80%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.63 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.37 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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